molecular formula C23H21FN2O4S B2456458 2-(4-fluorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954613-51-5

2-(4-fluorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2456458
CAS No.: 954613-51-5
M. Wt: 440.49
InChI Key: LQDZPTQOADXWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C23H21FN2O4S and its molecular weight is 440.49. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Research into amide-containing isoquinoline derivatives illustrates the importance of structural aspects in determining the properties and potential applications of these compounds. For example, studies on compounds similar to the targeted chemical have shown that variations in their structural makeup can lead to different physical properties, such as gel formation and crystallinity, which are crucial for their applications in material science and drug formulation (Karmakar, A., Sarma, R., & Baruah, J., 2007).

Synthesis Techniques

Synthesis methods for tetrahydroisoquinoline derivatives are significant for medicinal chemistry. A study on the synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines highlights a Pummerer-type cyclization technique, demonstrating the synthetic versatility of these compounds and their potential as scaffolds for drug development (Toda, J., et al., 2000).

Biological Activities

Sulfonamide derivatives, which share a functional group with the compound of interest, have been explored for their cytotoxic activities, suggesting potential applications in cancer therapy. For instance, certain sulfonamide derivatives have shown promising results against breast and colon cancer cell lines, pointing to the therapeutic potential of these compounds (Ghorab, M., et al., 2015).

Pharmacological Modulation

Another study examined the binding of tetrahydroisoquinolines to the active site of phenylethanolamine N-methyltransferase, a target for cardiovascular and neurological disorders. This research indicates the relevance of structural modifications in enhancing biological activity and selectivity, offering insights into the design of more effective therapeutic agents (Grunewald, G. L., et al., 2006).

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4S/c24-19-7-10-21(11-8-19)30-16-23(27)25-20-9-6-17-12-13-26(15-18(17)14-20)31(28,29)22-4-2-1-3-5-22/h1-11,14H,12-13,15-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDZPTQOADXWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.